Solid-State Polymorphism Risk: Pyridin-3-yl vs. Phenyl and Pyridin-4-yl Analogs
The compound's closest positional isomer, the pyridin-4-yl analog (CAS 142818-84-6), crystallizes in two distinct polymorphic forms, whereas the phenyl analog (3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one) exhibits three polymorphs under comparable conditions [1]. The number of polymorphic modifications directly impacts the predictability of physicochemical properties such as solubility and dissolution rate. The target compound, 142818-83-5, bearing a pyridin-3-yl substituent, represents a structurally distinct entity that is expected to exhibit a unique polymorphic landscape differing from both the 2-form pyridin-4-yl and 3-form phenyl systems. This distinction is critical for procurement where solid-form consistency is a prerequisite for reproducible biological assays.
| Evidence Dimension | Number of known polymorphic forms |
|---|---|
| Target Compound Data | Not yet determined crystallographically; predicted to differ based on nitrogen position |
| Comparator Or Baseline | Pyridin-4-yl analog (CAS 142818-84-6): 2 polymorphic forms; Phenyl analog: 3 polymorphic forms |
| Quantified Difference | The pyridin-4-yl analog has at least 1 fewer polymorph than the phenyl analog. The pyridin-3-yl substitution is predicted to further alter the intermolecular interaction balance. |
| Conditions | Single-crystal X-ray diffraction studies under standard laboratory conditions [1] |
Why This Matters
Fewer polymorphic forms for the pyridin-4-yl analog suggest that introducing a pyridine nitrogen reduces solid-state variability, a desirable quality attribute that the pyridin-3-yl compound may further enhance or modulate differently.
- [1] Shishkina, S. V., et al. (2019). Polymorphism of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)- and 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-ones. Acta Crystallographica Section C, 75(Pt 11), 1541-1553. View Source
